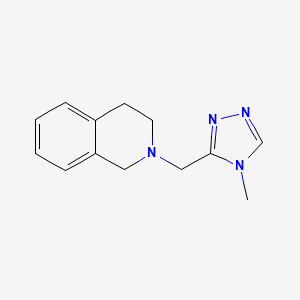

![molecular formula C21H14ClF3N4OS B2525148 N-[(4-氯苯)甲基]-1-(4-苯基-1,3-噻唑-2-基)-5-(三氟甲基)吡唑-4-甲酰胺 CAS No. 321998-61-2](/img/structure/B2525148.png)

N-[(4-氯苯)甲基]-1-(4-苯基-1,3-噻唑-2-基)-5-(三氟甲基)吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

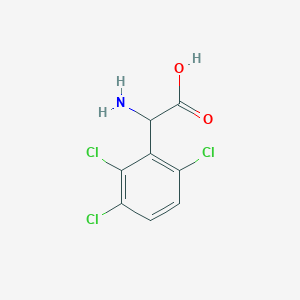

The compound N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic molecule that appears to be structurally related to various pyrazole derivatives known for their biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole carboxamides, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole carboxamides typically involves the reaction of diketones or their equivalents with hydrazines or aminoguanidines. For example, the paper titled "4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide" describes the formation of a pyrazoline ring, which is a key feature in pyrazole synthesis. The reaction unexpectedly produced a carboxamide joined to a substituted pyrazoline ring, indicating the potential for complex reactions and unexpected products in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring, which can adopt various conformations. In the case of the compound from the first paper, the pyrazoline ring adopts a flat-envelope conformation, and the substituted phenyl ring is oriented almost perpendicular to the heterocycle . This suggests that in the compound of interest, the phenyl and thiazolyl groups may also impart significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.

Chemical Reactions Analysis

Pyrazole carboxamides can participate in a variety of chemical reactions, primarily due to the reactivity of the amide group and the heterocyclic ring. The carbonyl oxygen atom in the carboxamide group can have partial anionic character, which may facilitate intermolecular hydrogen bonding and potentially other nucleophilic reactions . This characteristic could be relevant to the compound , affecting its interaction with biological targets or other molecules.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide, they do offer insights into the properties of structurally related compounds. For instance, the presence of a trifluoromethyl group is known to influence the lipophilicity and metabolic stability of a molecule . Additionally, the presence of chlorophenyl groups can affect the molecule's electronic properties and its binding affinity to biological targets, as seen in the cannabinoid receptor antagonists discussed in the second paper .

Relevant Case Studies

The second paper provides a case study of cannabinoid receptor antagonists, which are structurally related to the compound of interest. These antagonists exhibit unique binding selectivities and pharmacological activities, which are attributed to their specific structural features . This suggests that the compound may also exhibit distinct biological activities, potentially as a receptor antagonist, depending on its precise structure and substituents.

科学研究应用

合成与结构表征

研究工作致力于合成和表征具有结构相似性的化合物,重点关注它们的晶体结构和化学性质。例如,通过单晶衍射对同构噻唑进行合成和详细结构测定,展示了化学合成和表征技术的方法学进步 (Kariuki 等人,2021 年)。这些工作对于理解此类化合物的分子几何形状、构象和潜在相互作用至关重要,这对于它们在各个科学领域的应用至关重要。

药理学评估

具有吡唑和噻唑部分的化合物已被评估其药理特性,特别是它们的抗癌潜力。合成和评估包含吡唑部分的噻二唑和噻唑作为抗癌剂表明人们做出了重大努力来探索这些化合物的治疗应用 (Gomha 等人,2014 年)。此类研究强调了结构修饰在增强针对特定癌细胞系生物活性和治疗功效方面的重要性。

抗微生物和抗结核活性

还合成了具有吡唑和噻唑结构的新型衍生物,并筛选了它们的抗微生物和抗结核活性。这包括努力识别对结核分枝杆菌和各种细菌菌株具有有效活性的化合物,突出了这些分子在解决传染病方面的潜力 (Nayak 等人,2016 年)。探索这些化合物的生物活性进一步说明了它们在开发新的抗微生物和抗结核剂方面的潜在应用。

作用机制

Target of Action

Similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor activities .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBVBWNYEJVNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

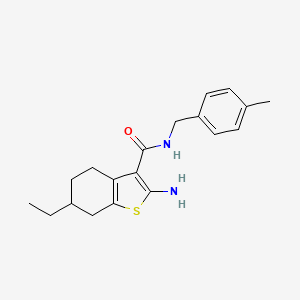

![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)

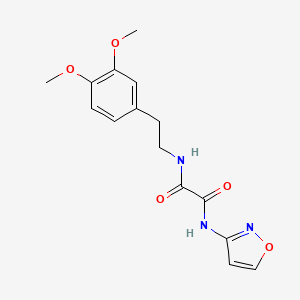

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)

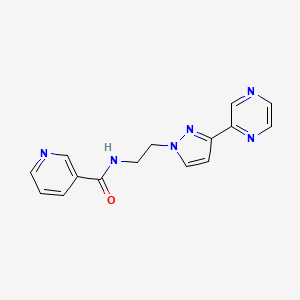

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)